N-(2,5-dimethylphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyrimidine ring substituted with a p-tolyl group and a phenyl ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a urea derivative under acidic conditions.
Substitution with p-Tolyl Group: The pyrimidine ring is then substituted with a p-tolyl group using a Friedel-Crafts alkylation reaction.
Formation of the Acetamide Moiety: The acetamide moiety is introduced by reacting the substituted pyrimidine with an appropriate acylating agent, such as acetic anhydride, under basic conditions.
Coupling with 2,5-Dimethylphenyl Group: Finally, the 2,5-dimethylphenyl group is coupled to the acetamide moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of This compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide: has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to changes in metabolic pathways.
Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the presence of both a pyrimidine ring and an acetamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-14-6-9-18(10-7-14)22-23-17(4)12-21(25-22)27-13-20(26)24-19-11-15(2)5-8-16(19)3/h5-12H,13H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQWTCBJBHDUKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=CC(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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